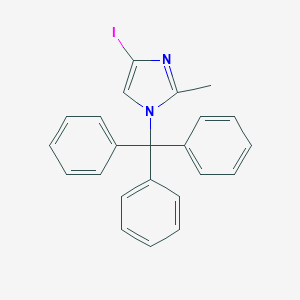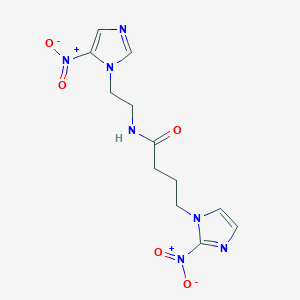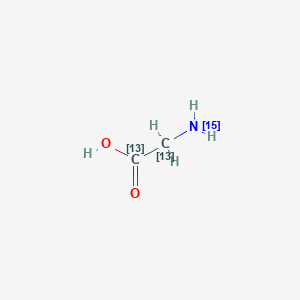
4-(Dimethylaminodiazenyl)benzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylaminodiazenyl)benzenesulfinate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylaminoazobenzene-4-sulfinate typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general procedure includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as aniline or its derivatives, to form the azo compound.
For dimethylaminoazobenzene-4-sulfinate, the specific reaction conditions may involve the use of sodium sulfinate as a sulfonylating agent. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of dimethylaminoazobenzene-4-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The industrial synthesis may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylaminodiazenyl)benzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted azo compounds depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylaminodiazenyl)benzenesulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of dimethylaminoazobenzene-4-sulfinate involves its interaction with specific molecular targets. The compound can act as a chromophoric agent, binding to amino acids and proteins, thereby altering their optical properties. This interaction is primarily driven by the formation of covalent bonds between the sulfonate group and the target molecules. The pathways involved include the formation of stable azo linkages, which can be detected and analyzed using various spectroscopic techniques .
Comparison with Similar Compounds
4-(Dimethylaminodiazenyl)benzenesulfinate can be compared with other similar azo compounds, such as:
4-Dimethylaminoazobenzene: A potent hepatocarcinogen used in mutagenicity studies.
4-Cyanodimethylaniline: A structural analogue of dimethylaminoazobenzene with similar mutagenic properties.
Dimethylaminoazobenzene derivatives: Various derivatives with different substituents on the aromatic ring, affecting their chemical and physical properties.
The uniqueness of dimethylaminoazobenzene-4-sulfinate lies in its sulfonate group, which enhances its solubility in water and its ability to form stable covalent bonds with target molecules. This makes it particularly useful in applications requiring high stability and specificity.
Properties
CAS No. |
131483-42-6 |
|---|---|
Molecular Formula |
C8H10N3O2S- |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19) |
InChI Key |
IYXBODXMZOSSJM-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
Synonyms |
DAB sulfinate dimethylaminoazobenzene-4-sulfinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)





![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)

